1,2,3,7,8,9-Hexachlorodibenzofuran

Overview

Description

1,2,3,7,8,9-Hexachlorodibenzofuran is a dioxin-like polychlorinated dibenzofuran (PCDF) . It has been found in the soil near municipal waste incinerators, water leachates from a landfill, and in blood from individuals that lived near or in herbicide-sprayed regions .

Molecular Structure Analysis

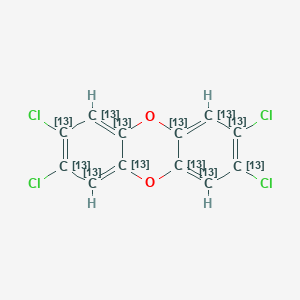

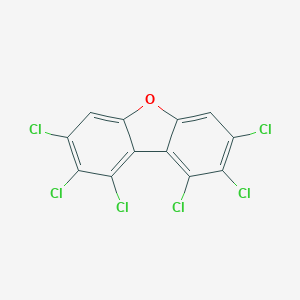

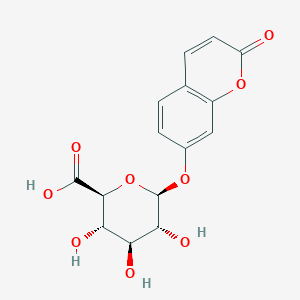

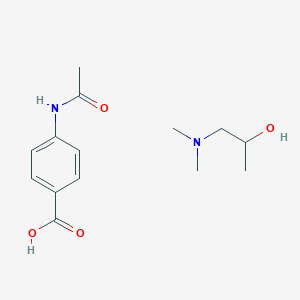

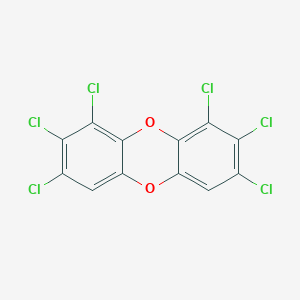

The molecular formula of 1,2,3,7,8,9-Hexachlorodibenzofuran is C12H2Cl6O . The structure includes two benzene rings connected by an oxygen atom, with six chlorine atoms attached to the carbon atoms .Physical And Chemical Properties Analysis

1,2,3,7,8,9-Hexachlorodibenzofuran has a density of 1.8±0.1 g/cm3, a boiling point of 478.7±40.0 °C at 760 mmHg, and a flash point of 243.3±27.3 °C . It has a molar refractivity of 83.6±0.3 cm3 and a molar volume of 212.2±3.0 cm3 .Scientific Research Applications

Environmental Monitoring

1,2,3,7,8,9-Hexachlorodibenzofuran: is a persistent organic pollutant . Its presence and concentration in the environment are monitored to assess pollution levels, especially in areas near industrial sites. This compound serves as an indicator of the extent of environmental contamination by chlorinated organic compounds.

Toxicology Studies

Due to its classification as a persistent organic pollutant, 1,2,3,7,8,9-Hexachlorodibenzofuran is often used in toxicological research . Studies focus on its impact on wildlife and human health, including its potential role as an endocrine disruptor .

Endocrine Disruption Research

Researchers study 1,2,3,7,8,9-Hexachlorodibenzofuran for its ability to interfere with the endocrine system . It’s used to understand the mechanisms by which such compounds can mimic, block, or alter hormone signals, potentially leading to adverse biological effects.

Chemical Risk Assessment

This compound is utilized in risk assessment models to evaluate the potential risks associated with exposure to chlorinated dibenzofurans . These assessments help in formulating regulations and safety standards for environmental and occupational exposure.

Development of Detoxification Methods

Scientific research into 1,2,3,7,8,9-Hexachlorodibenzofuran includes the development of methods to detoxify and degrade this compound . This is crucial for remediation efforts in contaminated sites and for preventing its accumulation in the food chain.

Analytical Chemistry

In analytical chemistry, 1,2,3,7,8,9-Hexachlorodibenzofuran is used as a reference compound for method development . It helps in the calibration of instruments and validation of analytical techniques for detecting and quantifying similar toxic compounds.

Mechanism of Action

Target of Action

The primary target of 1,2,3,7,8,9-Hexachlorodibenzofuran is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The activation of the CYP1A1 gene leads to the production of the CYP1A1 enzyme , which is involved in the metabolism of xenobiotics . This enzyme is part of the cytochrome P450 superfamily of enzymes, which are responsible for eliminating most of the drugs and toxins from the human body .

Result of Action

The activation of the CYP1A1 gene by 1,2,3,7,8,9-Hexachlorodibenzofuran can lead to various molecular and cellular effects. For instance, it can induce the expression of genes encoding the cytochrome P450 (CYP) isoform CYP1A1 and 4-chlorobiphenyl hydroxylase in rats . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,7,8,9-Hexachlorodibenzofuran. For example, it has been found in the soil near municipal waste incinerators, in freshwater fish, and in human breastmilk . These findings suggest that the compound’s action can be influenced by its presence in various environmental matrices and its potential for bioaccumulation.

Safety and Hazards

properties

IUPAC Name |

1,2,3,7,8,9-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-5-7(11(17)9(3)15)8-6(19-5)2-4(14)10(16)12(8)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUSJFJVDVSXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052470 | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,7,8,9-Hexachlorodibenzofuran | |

CAS RN |

72918-21-9 | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72918-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072918219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSC1I7996Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,2,3,7,8,9-HxCDF interact with biological systems and what are the potential downstream effects?

A: 1,2,3,7,8,9-HxCDF, like other dioxin-like compounds, primarily exerts its effects by binding to the aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcription factor that, upon binding to ligands like 1,2,3,7,8,9-HxCDF, translocates to the nucleus and alters the expression of various genes. This dysregulation of gene expression can lead to a range of toxic effects, though the specific mechanisms and downstream consequences of 1,2,3,7,8,9-HxCDF exposure are still being investigated.

Q2: How can 1,2,3,7,8,9-HxCDF exposure be assessed in individuals?

A: Studies have shown that 1,2,3,7,8,9-HxCDF can be detected and quantified in small volumes of human serum, making it a potential marker for exposure assessment . This method holds promise for evaluating exposure to sources like burn pits, as indicated by research on military personnel .

Q3: Are there specific analytical techniques for identifying and quantifying 1,2,3,7,8,9-HxCDF?

A: Yes, Gas Chromatography/Matrix Isolation/Fourier Transform Infrared (GC/MI/FT-IR) spectroscopy has been successfully employed to generate reference-quality spectra of 1,2,3,7,8,9-HxCDF . This technique allows for precise identification and quantification of this specific congener within complex mixtures.

Q4: How does the structure of 1,2,3,7,8,9-HxCDF relate to its potency compared to other dioxin-like compounds?

A: While the exact relationship between structure and potency is complex, quantitative structure-activity relationship (QSAR) models suggest that specific electronic properties and molecular surface characteristics of 1,2,3,7,8,9-HxCDF contribute to its AhR-mediated activity . Notably, QSAR models predict that 1,2,3,7,8,9-HxCDF might be more potent than indicated by its current World Health Organization Toxicity Equivalency Factor (WHO-TEF) . This highlights the importance of ongoing research into the structural features influencing the toxicity of dioxin-like compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)